molecular formula C20H40N2O13S B3029307 Quinine bisulfate heptahydrate CAS No. 6183-68-2

Quinine bisulfate heptahydrate

Cat. No. B3029307
CAS RN: 6183-68-2
M. Wt: 548.6
InChI Key: MMZACAMEMISONC-RYXXBYBMSA-N
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Description

Quinine bisulfate heptahydrate is an alkaloid derived from the bark of the cinchona tree . It is used as an antimalarial drug and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633 . It is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose . It is still useful for the treatment of babesiosis . Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels .


Synthesis Analysis

The biosynthesis of over 1,000 indole alkaloids from tryptophan begins with a Mannich reaction between tryptamine and secologanin to produce vincoside . Hydrolysis of the glucoside 321 and deketalization of the resulting hemiketal 329 affords amino-aldehyde 330. Cyclization of the latter gives an iminium derivative 331 . Intramolecular Michael addition of an oxygen nucleophile followed by reduction affords another isolable product, ajmalicine .


Molecular Structure Analysis

Quinine bisulfate heptahydrate has a molecular formula of C20H42N2O17S2 . Its average mass is 646.681 Da and its monoisotopic mass is 646.192505 Da .

Safety and Hazards

Quinine bisulfate heptahydrate should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols . It is also advised to avoid exposure and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

Quinine bisulfate heptahydrate primarily targets the Plasmodium falciparum malaria parasite . This parasite is responsible for causing the most severe form of malaria . Quinine also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

Quinine bisulfate heptahydrate interferes with the growth of the malaria parasite . It acts as a blood schizonticide, meaning it kills the schizont stage of the parasite in the blood . Quinine can form a hydrogen-bonded complex with double-stranded DNA, which inhibits protein synthesis by preventing strand separation, and therefore, DNA replication and transcription to RNA .

Biochemical Pathways

Quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum . It can bind with hemazoin in parasitized erythrocytes .

Pharmacokinetics

Quinine bisulfate heptahydrate is readily and almost completely absorbed from the gastrointestinal tract . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . There is the potential for increased quinine toxicity with concurrent use of potent CYP3A4 inhibitors .

Result of Action

The result of quinine’s action is the effective treatment of uncomplicated Plasmodium falciparum malaria . By inhibiting the growth of the parasite, quinine helps to alleviate the symptoms of malaria and prevent the disease from progressing .

Action Environment

The action of quinine bisulfate heptahydrate can be influenced by various environmental factors. For instance, resistance to quinine has been documented in certain geographical regions . Additionally, potential interactions exist between quinine and other drugs, which can affect its efficacy and safety . Therefore, the patient’s medication regimen and geographical location can significantly influence the action, efficacy, and stability of quinine bisulfate heptahydrate.

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14-,19-,20+;;;;;;;;/m0......../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZACAMEMISONC-RYXXBYBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinine bisulfate heptahydrate

CAS RN

6183-68-2
Record name Quinine bisulfate heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUININE BISULFATE HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNS01V2R3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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